molecular weight and chemical structure analysis of butyl isostearate
molecular weight and chemical structure analysis of butyl isostearate
An In-Depth Technical Guide to the Molecular Weight and Chemical Structure Analysis of Butyl Isostearate
Introduction: Understanding Butyl Isostearate
Butyl isostearate is a versatile ester widely utilized in the pharmaceutical, cosmetic, and industrial sectors as an emollient, lubricant, and plasticizer. Unlike its linear counterpart, butyl stearate, butyl isostearate possesses a unique branched-chain structure that imparts enhanced thermal and oxidative stability, a lower freezing point, and a non-greasy feel in topical applications. This guide provides a comprehensive technical overview of the methodologies employed to characterize its molecular weight and elucidate its complex chemical structure, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy.
The compound is synthesized through the esterification of isostearic acid with butanol. A critical aspect to understand is that commercial isostearic acid is not a single chemical entity but rather a mixture of saturated, C18 fatty acids with methyl branching along the carbon chain.[1][2] This inherent isomeric complexity is transferred to the final butyl isostearate product, making its analysis a non-trivial task that requires robust analytical techniques capable of resolving and identifying a mixture of closely related structures.
Part 1: Molecular Weight and Physicochemical Properties
The fundamental identity of butyl isostearate is established by its molecular formula and weight. As a mixture of isomers, it does not have a single, unique CAS number, though specific isomers do. For instance, the CAS number for butyl 16-methylheptadecanoate, a common isomer, is 94109-07-6.[3] However, a more general CAS number for Butyl Isostearate is 121336-68-3.[1]
Table 1: Core Physicochemical Properties of Butyl Isostearate
| Property | Value | Source(s) |
| Molecular Formula | C22H44O2 | [1][3] |
| Molecular Weight | 340.6 g/mol | [3] |
| Appearance | Oily liquid to waxy solid, colorless to pale yellow | |
| Solubility | Insoluble in water; soluble in alcohols, ethers, and other organic solvents | [4] |
These properties are foundational for selecting appropriate analytical solvents and understanding the material's behavior in various formulations.
Part 2: Elucidating the Chemical Structure
The defining characteristic of butyl isostearate is the branched nature of the isostearoyl group. This branching prevents the efficient molecular packing that is characteristic of its linear isomer, n-butyl stearate, resulting in a liquid or soft waxy solid at room temperature.
The Isostearic Acid Backbone
Isostearic acid is primarily a mixture of methyl-branched heptadecanoic acids. The most common points of methylation are near the end of the alkyl chain, leading to iso (methyl group on the penultimate carbon) and anteiso (methyl group on the antepenultimate carbon) forms. The structure of butyl 16-methylheptadecanoate, an iso form, is a representative example.
Caption: General structure of Butyl 16-methylheptadecanoate, an isomer of butyl isostearate.
Part 3: Analytical Workflow for Characterization
A dual-pronged approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a comprehensive analysis of butyl isostearate. GC-MS excels at separating the isomeric mixture and providing molecular weight and fragmentation data, while NMR offers detailed insights into the molecular structure and the specific locations of branching.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for analyzing fatty acid esters.[5][6] It provides chromatographic separation of the different isomers present in the butyl isostearate mixture, coupled with mass analysis for identification.
Causality Behind Experimental Choices:
-
Derivatization: While butyl esters are more volatile than their corresponding free fatty acids, for some complex matrices, conversion to methyl esters (FAMEs) can standardize analysis, though direct analysis of the butyl ester is common and preferred to avoid altering the sample.[5]
-
Column Selection: A polar capillary column (e.g., biscyanopropyl or Carbowax-type) is chosen to achieve effective separation of the closely-boiling branched-chain isomers.[5][7]
-
Ionization Method: Electron Ionization (EI) is standard for creating fragment patterns that are reproducible and can be compared to libraries. These fragmentation patterns are key to identifying the branching points.[2]
Expected MS Fragmentation Patterns: The mass spectrum of a long-chain ester is characterized by a molecular ion peak (M+) and a series of fragment ions. For butyl isostearate (MW 340.6), the fragmentation patterns will be distinct from n-butyl stearate. The branching points in the isostearoyl chain lead to preferential cleavage, yielding characteristic ions.
-
Iso-branching (e.g., 16-methylheptadecanoate): A prominent fragment corresponding to the loss of the terminal isopropyl group ([M-43]+) is expected.[2]
-
Anteiso-branching: Expect to see characteristic losses of a terminal ethyl group ([M-29]+) and a sec-butyl group ([M-57]+).[2][8]
These specific fragment ions are diagnostic for the type of branching at the terminus of the fatty acid chain and are crucial for distinguishing isomers.
Caption: Workflow for GC-MS analysis of Butyl Isostearate.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the butyl isostearate sample and dissolve it in 1 mL of a suitable solvent like iso-octane or heptane.
-
GC Conditions:
-
Injector: Set to 250 °C, splitless mode.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp to 250 °C at 5 °C/min, then hold for 10 minutes.[9]
-
Column: Use a high-polarity column (e.g., DB-WAX, SP-2560) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram. For each peak, analyze the mass spectrum to identify the molecular ion (m/z 340) and characteristic fragment ions that indicate branching.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful non-destructive technique for confirming the structure of butyl isostearate and characterizing the nature of the isomeric mixture.[10][11]
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent like chloroform-d (CDCl₃) is used as it dissolves the non-polar ester well and provides a clean spectral window.[12]
-
¹H NMR: Provides information on the different types of protons in the molecule. The integration of the signals is directly proportional to the number of protons, allowing for quantitative assessment.[13]
-
¹³C NMR: Provides a signal for each unique carbon atom, which is highly sensitive to the local chemical environment. This makes it excellent for identifying the presence of branched methyl groups and distinguishing between isomers.[14]
Expected NMR Spectral Features: The NMR spectrum of butyl isostearate will show characteristic signals for the butyl group and the isostearoyl chain. The key to the analysis lies in identifying the signals that differentiate it from its linear counterpart.
-
¹H NMR:
-
A triplet around 4.05 ppm for the -O-CH₂ - protons of the butyl group.[15]
-
A complex multiplet region from 1.2-1.7 ppm for the many -CH₂- groups in the fatty acid chain and the butyl group.
-
A triplet around 0.9 ppm for the terminal methyl group of the butyl chain.
-
The methyl groups of the branched isostearoyl chain will appear as doublets or triplets, also around 0.8-0.9 ppm, but their splitting patterns and slight chemical shift differences can help identify the branching structure.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) around 173 ppm.[14]
-
A signal for the -C H₂-O- carbon of the butyl group around 64 ppm.
-
A series of signals between 20-35 ppm for the aliphatic carbons.
-
The methyl carbons of the branched chain will have distinct chemical shifts, typically between 10-25 ppm, that are different from the terminal methyl of the n-stearate chain.[16]
-
Caption: Workflow for NMR spectroscopic analysis of Butyl Isostearate.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 20-25 mg of the butyl isostearate sample in approximately 0.6 mL of chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[17]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 5 seconds to ensure full relaxation for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay of at least 2 seconds.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0 ppm. Integrate the signals in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the proposed isomeric structures.
Conclusion
The comprehensive analysis of butyl isostearate requires a multi-technique approach to address its inherent isomeric complexity. The molecular weight is readily confirmed by mass spectrometry, which, when coupled with gas chromatography, serves as the primary tool for separating the isomeric components. The fragmentation patterns observed in GC-MS are diagnostic for the type and location of the alkyl branching in the isostearoyl chain. Concurrently, ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation, offering detailed information on the connectivity of atoms and the specific chemical environment of the methyl branches. By integrating the data from these powerful analytical techniques, researchers and drug development professionals can fully characterize butyl isostearate, ensuring its quality, purity, and suitability for its intended application.
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